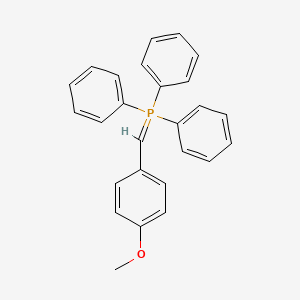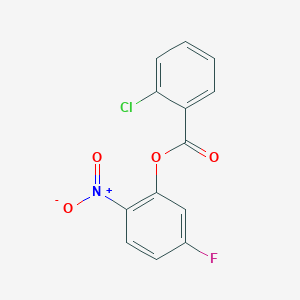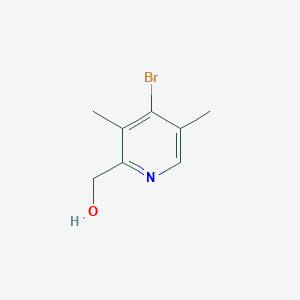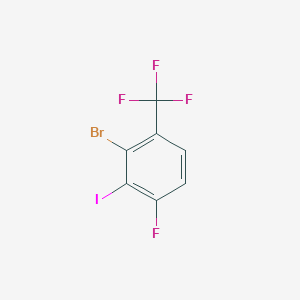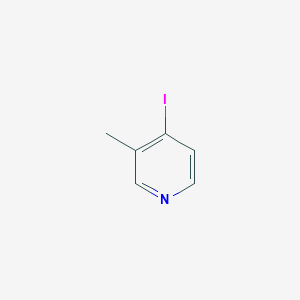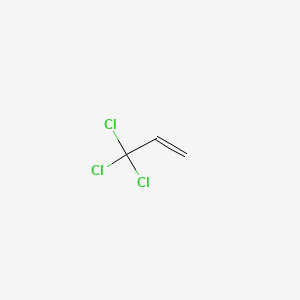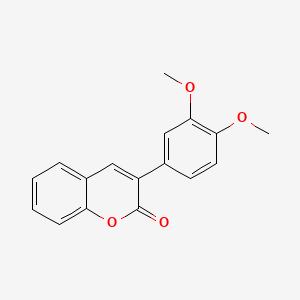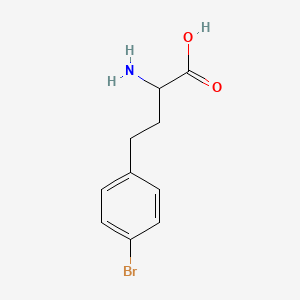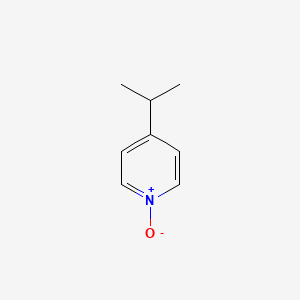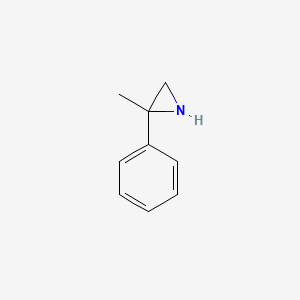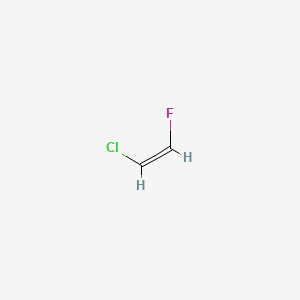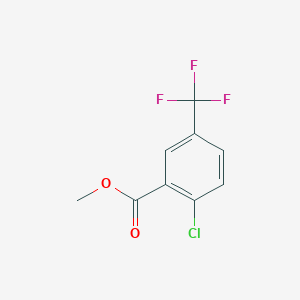
Methyl 2-chloro-5-(trifluoromethyl)benzoate
Übersicht
Beschreibung
Methyl 2-chloro-5-(trifluoromethyl)benzoate is a chemical compound that is part of the broader class of trifluoromethyl benzoates. These compounds are known for their utility in various chemical reactions due to the presence of the trifluoromethyl group, which can significantly alter the physical and chemical properties of molecules.
Synthesis Analysis
The synthesis of trifluoromethyl benzoates, such as Methyl 2-chloro-5-(trifluoromethyl)benzoate, can be achieved through several methods. One approach involves the use of KF as the only fluorine source to prepare trifluoromethyl benzoate (TFBz), which can then undergo further functionalization . Another method includes the reaction of acyclic precursors with perfluoroalkynoates to yield perfluoroalkylbenzoates, which may be related to the synthesis of Methyl 2-chloro-5-(trifluoromethyl)benzoate .
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 2-chloro-5-(trifluoromethyl)benzoate has been studied using various spectroscopic techniques. For instance, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate has been elucidated using IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction techniques . These methods can also be applied to analyze the molecular structure of Methyl 2-chloro-5-(trifluoromethyl)benzoate.
Chemical Reactions Analysis
Trifluoromethyl benzoates are versatile reagents in chemical reactions. They can participate in trifluoromethoxylation-halogenation of arynes, nucleophilic substitution of alkyl (pseudo)halides, cross-coupling with aryl stannanes, and asymmetric difunctionalization of alkenes . Additionally, methyl benzoate can undergo Friedel–Crafts acylation with aromatic compounds catalyzed by trifluoromethanesulfonic acid to yield benzophenone derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl 2-chloro-5-(trifluoromethyl)benzoate are influenced by the trifluoromethyl group, which imparts unique characteristics to the molecule. The trifluoromethyl group is highly electronegative, which can affect the acidity, reactivity, and overall stability of the compound. The presence of the chloro substituent further contributes to the reactivity of the molecule, as seen in the chlorination products of related compounds . The physical properties such as melting point, boiling point, and solubility can be deduced from the molecular structure and substituents present in the compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
Methyl 2-chloro-5-(trifluoromethyl)benzoate serves as a crucial intermediate in the synthesis of a wide range of bioactive molecules. It's recognized for its versatility in organic synthesis, contributing to the development of compounds with significant pharmacological activities. These activities span across various domains such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. The compound's role as an active scaffold makes it an excellent precursor for the search and development of new bioactive molecules, highlighting its importance in the pharmaceutical industry and synthetic fields (Farooq & Ngaini, 2019).
Environmental Impact and Degradation
The environmental occurrence, toxicity, and degradation pathways of related compounds, such as antimicrobial agents like triclosan, have been extensively studied. These investigations provide insights into the environmental fate of structurally related compounds like methyl 2-chloro-5-(trifluoromethyl)benzoate. Understanding the degradation pathways and environmental impact of similar compounds aids in assessing the ecological footprint and potential risks associated with the use and disposal of methyl 2-chloro-5-(trifluoromethyl)benzoate (Bedoux et al., 2012).
Supramolecular Chemistry and Material Science
Compounds with benzene cores, such as benzene-1,3,5-tricarboxamides (BTAs), demonstrate the vast potential of structurally related compounds in supramolecular chemistry and material science applications. These compounds, through their self-assembly into nanometer-sized structures and multivalent interactions, find applications ranging from nanotechnology and polymer processing to biomedical fields. This highlights the potential for compounds like methyl 2-chloro-5-(trifluoromethyl)benzoate to serve as building blocks in the development of new materials and technologies (Cantekin, de Greef, & Palmans, 2012).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
methyl 2-chloro-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-8(14)6-4-5(9(11,12)13)2-3-7(6)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEMPTYBFWTSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566912 | |
| Record name | Methyl 2-chloro-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-(trifluoromethyl)benzoate | |
CAS RN |
26107-79-9 | |
| Record name | Methyl 2-chloro-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


